

# Capri Blue as a Fluorescent Probe for Myeloperoxidase (MPO) Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Capri Blue**

Cat. No.: **B158454**

[Get Quote](#)

Note on Nomenclature: "**Capri Blue**" is not a widely documented name for a specific fluorescent probe in scientific literature. This application note uses the properties and reaction mechanism of the well-characterized phenoxazine dye, Celestine Blue B, as a representative example of a blue-colored, "turn-on" fluorescent probe for enzyme activity. The principles and protocols described herein are intended as a practical guide for researchers interested in utilizing such probes.

## Introduction

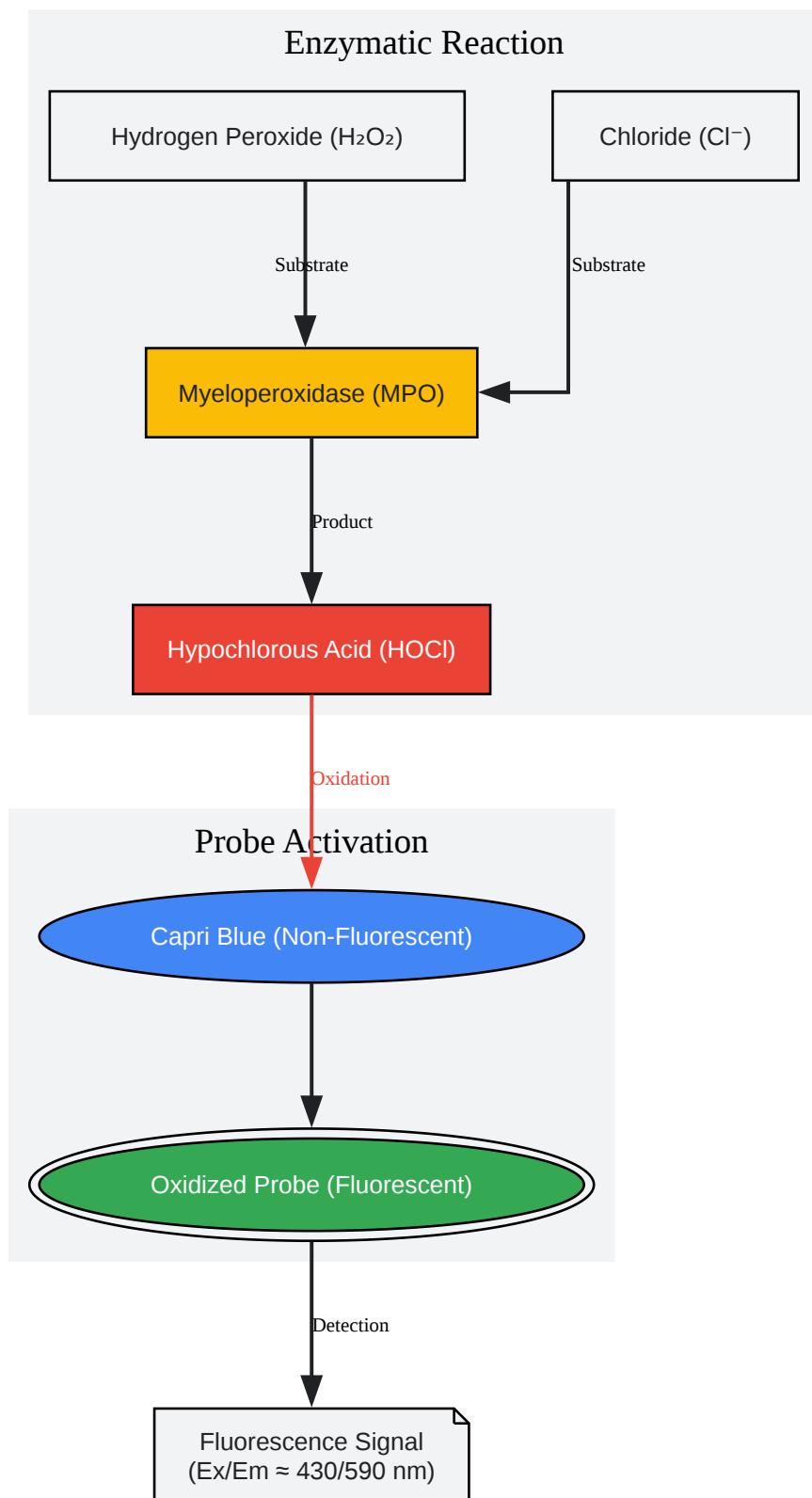
Fluorescent probes are indispensable tools in biological research and drug discovery, offering high sensitivity and real-time monitoring of enzymatic reactions.<sup>[1]</sup> Enzyme-activated "turn-on" probes are particularly advantageous as they are initially non-fluorescent and exhibit a significant increase in fluorescence only after a specific enzymatic reaction, thereby providing a high signal-to-noise ratio.<sup>[2][3]</sup> This application note details the use of **Capri Blue**, a conceptual "turn-on" fluorescent probe based on Celestine Blue B, for the detection of myeloperoxidase (MPO) activity.

Myeloperoxidase is a peroxidase enzyme predominantly found in neutrophils and is a key component of the innate immune system.<sup>[4]</sup> MPO catalyzes the reaction between hydrogen peroxide ( $H_2O_2$ ) and chloride ions ( $Cl^-$ ) to produce hypochlorous acid (HOCl), a potent oxidizing and antimicrobial agent.<sup>[5]</sup> However, excessive HOCl production is implicated in the pathology of various inflammatory diseases.<sup>[5][6]</sup> **Capri Blue** is designed to be a selective

substrate for HOCl, enabling the indirect but highly sensitive measurement of MPO activity.[7]  
[8]

## Principle of Detection

The detection mechanism relies on the MPO-catalyzed production of HOCl. The non-fluorescent **Capri Blue** probe selectively reacts with HOCl.[7][8] This oxidation reaction transforms the probe into a structurally distinct and highly fluorescent product. The resulting fluorescence intensity is directly proportional to the amount of HOCl produced, which in turn correlates with the MPO activity in the sample.[9][10] This "turn-on" response allows for sensitive quantification of enzyme activity in various biological samples, including cell lysates and purified enzyme preparations.[7][11]



[Click to download full resolution via product page](#)

Caption: Mechanism of MPO detection using the **Capri Blue** fluorescent probe.

## Data Presentation

The spectral and performance characteristics of **Capri Blue** are summarized below. These values are based on the reported data for Celestine Blue B.[\[7\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Parameter	Value	Reference
Probe State	Non-Fluorescent (Native)	Fluorescent (Oxidized)
Excitation Maximum ( $\lambda_{ex}$ )	N/A	~430 nm
Emission Maximum ( $\lambda_{em}$ )	N/A	~590 nm
Performance		
Limit of Detection (LOD)	32 nM (for HOCl)	<a href="#">[6]</a> <a href="#">[7]</a>
Linearity Range	4–50 $\mu$ M (for HOCl)	<a href="#">[7]</a>
Response Time	Rapid	<a href="#">[6]</a> <a href="#">[7]</a>
Selectivity	High for HOCl over other ROS ( $\text{H}_2\text{O}_2$ , $\text{O}_2^-$ , $\cdot\text{OH}$ )	<a href="#">[7]</a> <a href="#">[11]</a>

## Experimental Protocols

This section provides a detailed protocol for measuring MPO activity in a 96-well microplate format using **Capri Blue**.

## Required Materials

- **Capri Blue** fluorescent probe
- Dimethyl sulfoxide (DMSO)
- Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Purified Myeloperoxidase (MPO) enzyme or cell/tissue lysate
- Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ ) solution

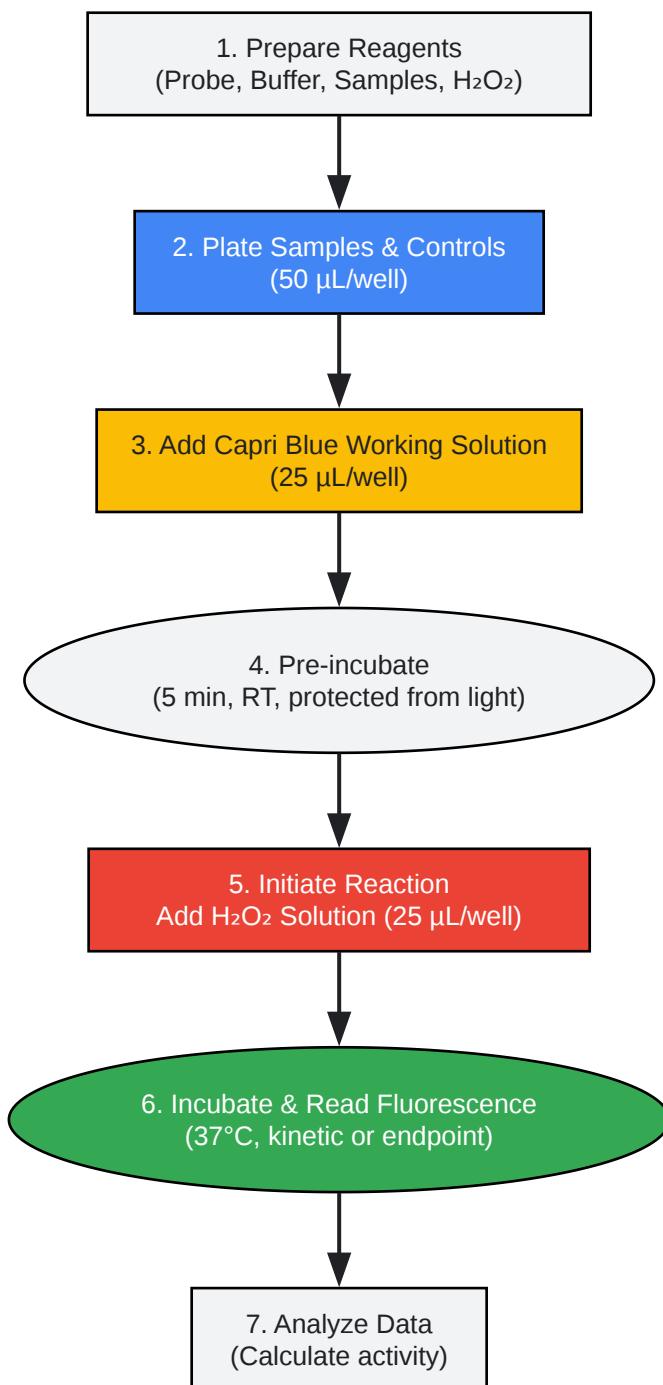
- MPO Inhibitor (for control experiments, e.g., 4-aminobenzoic acid hydrazide)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader with appropriate filters

## Reagent Preparation

- **Capri Blue** Stock Solution (10 mM): Dissolve the appropriate amount of **Capri Blue** powder in high-quality, anhydrous DMSO. Mix thoroughly. Store at -20°C, protected from light.
- **Capri Blue** Working Solution (200 µM): On the day of the assay, dilute the 10 mM stock solution 1:50 in Assay Buffer. For example, add 10 µL of 10 mM stock to 490 µL of Assay Buffer. Vortex briefly. Note: The optimal working concentration may need to be determined empirically but 20 µM is a good starting point based on Celestine Blue B protocols.[7][11]
- H<sub>2</sub>O<sub>2</sub> Substrate Solution (500 µM): Dilute a concentrated stock of H<sub>2</sub>O<sub>2</sub> in Assay Buffer. Prepare this solution fresh.
- MPO Enzyme Standard: Prepare a series of dilutions of purified MPO in Assay Buffer to generate a standard curve.
- Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Centrifuge to pellet debris and collect the supernatant for the assay.

## Assay Workflow

The general workflow for the MPO activity assay is depicted below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the **Capri Blue** MPO activity assay.

## Step-by-Step Assay Procedure

- Bring all reagents to room temperature before starting the assay.

- Set up the 96-well plate according to your experimental design. Include wells for blanks (Assay Buffer only), negative controls (sample without H<sub>2</sub>O<sub>2</sub>), positive controls (purified MPO), and experimental samples.
- Add 50 µL of your samples (lysates, purified enzyme standards, or controls) to the appropriate wells.
- To each well, add 25 µL of the 200 µM **Capri Blue** working solution. The total volume is now 75 µL.
- Mix the plate gently and incubate for 5 minutes at room temperature, protected from light, to allow the probe to equilibrate.
- Initiate the enzymatic reaction by adding 25 µL of the 500 µM H<sub>2</sub>O<sub>2</sub> substrate solution to all wells. The final volume in each well will be 100 µL.
- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
- Measure the fluorescence intensity (Ex/Em = 430/590 nm). The readings can be taken in either kinetic mode (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).[\[14\]](#)

## Data Analysis

- Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the readings of all other wells.
- Kinetic Analysis: For kinetic reads, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot (ΔFU / min).
- Endpoint Analysis: For endpoint reads, use the background-subtracted fluorescence intensity value.
- Calculate MPO Activity: Relate the reaction rate or endpoint fluorescence of your samples to the standard curve generated with the purified MPO standards to determine the MPO activity in your samples (e.g., in U/L or U/mg protein). One unit of MPO activity is typically defined as

the amount of enzyme that catalyzes the production of 1  $\mu$ mol of fluorescent product per minute at 37°C.[10]

## Conclusion

**Capri Blue**, modeled after the fluorescent dye Celestine Blue B, serves as a sensitive and selective "turn-on" probe for measuring myeloperoxidase activity. Its utility in a simple, high-throughput microplate assay format makes it a valuable tool for researchers in immunology, pharmacology, and drug development who are investigating the role of MPO in health and disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzyme-triggered turn-on fluorescent probe based on carboxylate-induced detachment of a fluorescence quencher - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel fluorescent probe for the detection of myeloperoxidase activity in atherosclerosis-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Application of the Commercially Available Dye Celestine Blue B as a Sensitive and Selective Fluorescent "Turn-On" Probe for Endogenous Detection of HOCl and Reactive Halogenated Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Application of the Commercially Available Dye Celestine Blue B as a Sensitive and Selective Fluorescent "Turn-On" Probe for Endogenous Detection of HOCl and Reactive Halogenated Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Myeloperoxidase (MPO) Peroxidation Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Absorption [Celestine Blue] | AAT Bioquest [aatbio.com]
- 13. Celestine blue Dye content 80 1562-90-9 [sigmaaldrich.com]
- 14. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [Capri Blue as a Fluorescent Probe for Myeloperoxidase (MPO) Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158454#capri-blue-as-a-fluorescent-probe-for-enzyme-activity>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)